molecular formula C7H5ClN2O B14069816 3-Chloro-5-methoxyisonicotinonitrile

3-Chloro-5-methoxyisonicotinonitrile

Katalognummer: B14069816
Molekulargewicht: 168.58 g/mol
InChI-Schlüssel: FFDBYELFDPWIGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-5-methoxyisonicotinonitrile is an organic compound with the molecular formula C7H5ClN2O It is a derivative of isonicotinonitrile, featuring a chlorine atom at the 3-position and a methoxy group at the 5-position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxyisonicotinonitrile typically involves the substitution reactions on isonicotinonitrile derivatives

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Methoxylation: Introduction of the methoxy group.

    Chlorination: Introduction of the chlorine atom.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-methoxyisonicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur on the aromatic ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.

    Methoxylating Agents: Sodium methoxide, dimethyl sulfate.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents and conditions used.

    Coupled Products: Complex molecules formed through coupling reactions.

Wissenschaftliche Forschungsanwendungen

3-Chloro-5-methoxyisonicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Chloro-5-methoxyisonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro-5-methylisonicotinonitrile: Similar structure but with a methyl group instead of a methoxy group.

    3-Chloroisonicotinonitrile: Lacks the methoxy group.

    5-Methoxyisonicotinonitrile: Lacks the chlorine atom.

Uniqueness

3-Chloro-5-methoxyisonicotinonitrile is unique due to the presence of both chlorine and methoxy groups on the pyridine ring, which can influence its reactivity and biological activity. This combination of substituents can lead to distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C7H5ClN2O

Molekulargewicht

168.58 g/mol

IUPAC-Name

3-chloro-5-methoxypyridine-4-carbonitrile

InChI

InChI=1S/C7H5ClN2O/c1-11-7-4-10-3-6(8)5(7)2-9/h3-4H,1H3

InChI-Schlüssel

FFDBYELFDPWIGC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CN=CC(=C1C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.